molecular formula C29H26N6O2S B1236038 4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide

4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B1236038
M. Wt: 522.6 g/mol
InChI Key: FCFIMGYJKSFKSJ-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]-3-indolyl]methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide is a member of indoles.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study synthesized various benzoxazepine and benzothiazepine derivatives, including structures similar to the compound , assessing their antipsychotic and anticonvulsant activities. Among these, one compound exhibited notable antipsychotic properties (Kaur et al., 2012).

Anticancer Applications

  • Research on N-substituted benzamides, which structurally resemble the compound , revealed moderate to excellent anticancer activity against various cancer cell lines, surpassing a reference drug in some instances (Ravinaik et al., 2021).
  • Another study involving thiazole and thiadiazole derivatives, similar in structure to the compound, showed significant anticancer activity against multiple cancer cell lines, indicating apoptosis induction in cancer cells (Ekrek et al., 2022).

Nematicidal and Antimicrobial Activity

  • A study synthesized derivatives with structures akin to the compound, testing for nematicidal and antimicrobial activity. Some compounds showed notable activity against bacteria and fungi, suggesting potential for further development in antimicrobial applications (Reddy et al., 2010).

Anti-inflammatory Applications

  • Indole derivatives, structurally similar to the compound , were synthesized and evaluated for anti-inflammatory activity. One compound demonstrated potent anti-inflammatory and analgesic activities, suggesting potential in this field (Bhati & Kumar, 2008).

properties

Product Name

4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C29H26N6O2S

Molecular Weight

522.6 g/mol

IUPAC Name

4-methyl-N-[5-[2-[(2E)-2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C29H26N6O2S/c1-19-7-11-21(12-8-19)17-35-18-23(24-5-3-4-6-25(24)35)16-30-32-26(36)15-27-33-34-29(38-27)31-28(37)22-13-9-20(2)10-14-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,36)(H,31,34,37)/b30-16+

InChI Key

FCFIMGYJKSFKSJ-OKCVXOCRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC4=NN=C(S4)NC(=O)C5=CC=C(C=C5)C

SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=NN=C(S4)NC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=NN=C(S4)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide

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